molecular formula C11H11F4N B11763611 (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine

Cat. No.: B11763611
M. Wt: 233.20 g/mol
InChI Key: FGGMCPFSOXCQJQ-UHFFFAOYSA-N
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Description

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine is a fluorinated cyclobutane derivative. This compound is of significant interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both fluoro and trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane ring formation reaction, where a suitable fluoro-substituted phenyl precursor is reacted with an amine under specific conditions to form the desired cyclobutane derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted cyclobutanones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine has several scientific research applications:

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Medicine: Due to its unique structural features, it may have potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to its desired effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with other cellular components.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine: shares similarities with other fluorinated cyclobutane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both fluoro and trifluoromethyl groups. These features contribute to its distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

3-fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C11H11F4N/c12-10(5-9(16)6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4,9H,5-6,16H2

InChI Key

FGGMCPFSOXCQJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)C(F)(F)F)F)N

Origin of Product

United States

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